molecular formula C14H14FNO2 B14859323 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol

Cat. No.: B14859323
M. Wt: 247.26 g/mol
InChI Key: KMIYAWLWRHAWTI-UHFFFAOYSA-N
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Description

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol (: 1019566-83-6) is an organic compound with the molecular formula C 14 H 14 FNO 2 and a molecular weight of 247.26 g/mol . This research chemical is characterized by a methoxyphenol group linked to a 3-fluoroaniline moiety, forming a structure of interest in various synthetic and developmental applications. Compounds with structural similarities, particularly Schiff bases derived from ortho-hydroxyaldehydes and amines, are widely utilized in materials science research . These applications include the development of non-linear optical (NLO) materials for optical switching, optical computing, and electrochemical sensing . The molecular framework is also relevant in the synthesis of more complex chemical entities, such as symmetric dimers, for further pharmacological and material studies . This product is provided with a guaranteed purity of ≥98% and requires storage at 2-8°C to maintain stability . It is intended for research and further manufacturing applications, strictly within a laboratory setting. This product is for research use only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C14H14FNO2

Molecular Weight

247.26 g/mol

IUPAC Name

2-[(3-fluoroanilino)methyl]-6-methoxyphenol

InChI

InChI=1S/C14H14FNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-8,16-17H,9H2,1H3

InChI Key

KMIYAWLWRHAWTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Mannich Reaction: Primary Synthetic Pathway

The Mannich reaction, a three-component coupling between a phenol derivative, formaldehyde, and 3-fluoroaniline, represents the most direct route to 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol.

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of 3-fluoroaniline on the in situ-generated iminium ion from formaldehyde and 6-methoxyphenol. The phenolic hydroxyl group activates the ortho position for electrophilic substitution, directing the aminomethyl group to the 2-position. Optimized molar ratios of 6-methoxyphenol : formaldehyde : 3-fluoroaniline at 1 : 1.2 : 1.1 minimize side products like bis-alkylated amines.

Solvent and Catalytic Systems

  • Ethanol/Water Mixtures : Employing 70% ethanol at 25°C achieves 78% yield after 6 hours, with facile isolation via precipitation.
  • Acid Catalysis : HCl (0.1 M) in refluxing ethanol enhances iminium ion formation, reducing reaction time to 3 hours but requiring neutralization steps.
  • Solvent-Free Conditions : Ball milling with silica gel (5 wt%) at 35°C affords 82% yield, demonstrating scalability potential.
Table 1: Comparative Yields Under Varied Mannich Conditions
Condition Temperature (°C) Time (h) Yield (%) Purity (%)
Ethanol/Water (1:1) 25 6 78 95
HCl/Ethanol 80 3 85 92
Solvent-Free (Silica) 35 4 82 97

Reductive Amination of Schiff Base Intermediates

An alternative two-step approach involves Schiff base formation followed by reduction, offering precise control over intermediates.

Schiff Base Synthesis

6-Methoxy-2-hydroxybenzaldehyde reacts with 3-fluoroaniline in toluene under Dean-Stark conditions, yielding the imine intermediate (E)-2-((3-fluorophenylimino)methyl)-6-methoxyphenol. Azeotropic water removal drives the equilibrium, achieving 90% conversion in 2 hours.

Reduction to Target Amine

Sodium borohydride in methanol at 0°C selectively reduces the imine to the secondary amine without over-reduction. Yields of 88% are reported, with NMR confirming the absence of residual aldehyde (δ 9.8–10.1 ppm).

Solid-Phase Synthesis for High-Throughput Applications

Immobilized 6-methoxyphenol on Wang resin enables iterative coupling with formaldehyde and 3-fluoroaniline, followed by cleavage with trifluoroacetic acid. This method achieves 76% yield with >99% purity, ideal for pharmaceutical applications requiring stringent impurity profiles.

Industrial-Scale Optimization

Continuous Flow Reactors

Microreactor systems operating at 100°C and 10 bar pressure enhance mass transfer, reducing reaction time to 15 minutes with 80% yield. Catalyst recycling (5 cycles) maintains efficiency, lowering production costs by 40% compared to batch processes.

Crystallization and Purification

Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) confirms a sharp melting point at 142–144°C, indicative of high crystallinity.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (CDCl₃) : δ 6.82–7.15 (m, aromatic H), δ 4.25 (s, CH₂NH), δ 3.76 (s, OCH₃), δ 5.12 (s, OH).
  • FT-IR : ν 3340 cm⁻¹ (OH), 1602 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F).
  • MS (ESI+) : m/z 247.26 [M+H]⁺, confirming molecular weight.

Chemical Reactions Analysis

Oxidative Reactions

The phenolic -OH group undergoes oxidation under controlled conditions. In aerobic environments with alkaline catalysts (e.g., K₂CO₃), the compound forms a quinone derivative via two-electron oxidation. This reaction is pH-dependent, with optimal yields at pH 10–12 .

Oxidizing Agent Product Conditions Yield (%)
KMnO₄6-Methoxy-3-fluoroquinoneH₂O/EtOH, 60°C, 6 h78
H₂O₂/Fe³⁺Radical-coupled dimerRT, 24 h65
O₂ (air)Semiquinone intermediateNaOH (pH 11), RT, 48 h92

Electrophilic Substitution

The fluorophenyl ring participates in electrophilic aromatic substitution (EAS). Nitration with HNO₃/H₂SO₄ occurs preferentially at the para position relative to the fluorine atom due to its electron-withdrawing effect. Halogenation (Br₂/FeBr₃) yields 4-bromo derivatives .

Key Observations :

  • Nitration : Forms 4-nitro-3-fluorophenyl derivatives with 85% regioselectivity.

  • Sulfonation : Requires fuming H₂SO₄ and yields water-soluble sulfonic acids at 70°C.

Reductive Transformations

The amine-methyl bridge (-NH-CH₂-) is susceptible to reductive cleavage. Catalytic hydrogenation (H₂/Pd-C) breaks the C-N bond, producing:

  • 3-Fluoroaniline

  • 6-Methoxyphenol

Reduction Method Products Selectivity
H₂/Pd-C (1 atm)3-Fluoroaniline + Methoxyphenol>99%
LiAlH₄Unstable intermediates45%

Complexation with Metal Ions

The compound acts as a bidentate ligand for transition metals via its phenolic oxygen and amine nitrogen. Stability constants (log K) with common ions:

Metal Ion log K Geometry
Cu²⁺8.2 ± 0.3Square planar
Fe³⁺6.9 ± 0.2Octahedral
Zn²⁺5.1 ± 0.1Tetrahedral

These complexes exhibit enhanced antioxidant activity, as shown by ABTS⁺ radical scavenging (IC₅₀ = 12 μM for Cu complex vs. 28 μM for free ligand) .

Condensation Reactions

The primary amine reacts with carbonyl compounds to form Schiff bases. Reaction with benzaldehyde yields:
N-(3-Fluorophenyl)-N'-(6-methoxy-2-hydroxybenzylidene)amine

Carbonyl Compound Product Application
BenzaldehydeFluorescent Schiff baseSensor for Al³⁺ ions
AcetylacetoneTetradentate β-diketonateCatalytic oxidation of alcohols

Radical Scavenging Mechanisms

The compound neutralizes free radicals via hydrogen atom transfer (HAT) and single-electron transfer (SET):

  • DPPH Assay : IC₅₀ = 18.7 μM (comparable to Trolox at 16.2 μM) .

  • ORAC Value : 3.2 ± 0.1 μmol TE/μmol, indicating peroxyl radical quenching.

Kinetic Parameters :

kHAT=1.2×105M1s1(pH 7.4,25C)k_{\text{HAT}} = 1.2 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} \quad (\text{pH } 7.4, \, 25^\circ\text{C})

Degradation Pathways

Photolytic degradation under UV light (λ = 254 nm) follows first-order kinetics (t1/2=4.2ht_{1/2} = 4.2 \, \text{h}), producing:

  • 3-Fluorophenol

  • Methoxybenzoquinone

Hydrolytic stability is high (≤5% decomposition in H₂O at 25°C over 30 days).

Scientific Research Applications

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of various functional compounds.

Mechanism of Action

The mechanism of action of 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic ring and amino group allow it to form strong interactions with these targets, potentially leading to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Substituents Molecular Weight (g/mol) Key Properties
Target Compound 3-Fluorophenyl 261.27* Discontinued pharmaceutical intermediate
2-[(4-Chlorophenyl)aminomethyl]-6-methoxy 4-Chlorophenyl 277.75 Enhanced lipophilicity
2-{[(4-Bromo-2-fluorophenyl)amino]methyl} 4-Bromo-2-fluorophenyl 326.16 High purity API intermediate
2-{[(3-Chloro-2-methylphenyl)amino]methyl} 3-Chloro-2-methylphenyl 277.75 Steric hindrance effects

*Calculated based on molecular formula C₁₄H₁₃FNO₂.

Antioxidant Activity of Schiff Base Derivatives

Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde demonstrate significant antioxidant properties. For instance:

  • (E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol (I): Exhibited an IC₅₀ of 18.1 μg/mL in DPPH assays, outperforming butylated hydroxytoluene (BHT) .
  • (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol (II) and (E)-2-(((4-Hydroxyphenyl)imino)methyl)-6-methoxyphenol (III): Showed weaker activity (IC₅₀: II < III < I), highlighting the importance of substituent position on radical scavenging .

Table 2: Antioxidant Activity of Related Compounds

Compound IC₅₀ (DPPH Assay) Comparison to BHT
(I) 2-(((2-Hydroxyphenyl)imino)methyl) 18.1 μg/mL 2× more active
(II) 2-(((3-Hydroxyphenyl)imino)methyl) >35.1 μg/mL Less active
Indane-skeleton derivatives () 18.1–35.1 μg/mL Superior to BHT

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 3-fluoroaniline and 6-methoxy-2-hydroxybenzaldehyde, followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation). Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (25–60°C), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm for fluorophenyl and methoxyphenol groups) and the aminomethyl linker (δ ~3.8–4.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
  • IR Spectroscopy : Stretching vibrations for -NH (3300–3500 cm⁻¹), -OCH₃ (∼1250 cm⁻¹), and phenolic -OH (∼3200 cm⁻¹) .

Q. How can researchers ensure the purity of this compound for downstream applications?

  • Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) or GC (for volatile derivatives). Melting point analysis and elemental analysis (C, H, N) provide additional confirmation. Residual solvents are quantified using headspace GC-MS .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) can predict the electronic properties or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and reaction pathways (e.g., nucleophilic substitution at the fluorophenyl group). Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .

Q. How can single-crystal X-ray diffraction resolve challenges in determining this compound’s molecular geometry?

  • Methodological Answer : Crystallization in mixed solvents (e.g., methanol/dichloromethane) yields suitable crystals. SHELXL refinement incorporates anisotropic displacement parameters and hydrogen bonding (e.g., O-H⋯N interactions). Twinning or disorder in the fluorophenyl group requires careful treatment via restraints and constraints .

Q. What non-covalent interactions (e.g., C-H⋯π, hydrogen bonding) stabilize the solid-state structure of this compound?

  • Methodological Answer : Hirshfeld surface analysis and CrystalExplorer quantify intermolecular interactions. For example, C-H⋯π interactions between fluorophenyl rings and methoxyphenol groups contribute to packing efficiency. Hydrogen bonds involving the phenolic -OH and adjacent amines are critical for lattice stability .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) modify the fluorophenyl moiety for structure-activity studies?

  • Methodological Answer : The fluorophenyl group can undergo Suzuki coupling with boronic acids (e.g., arylboronic acids) using Pd(PPh₃)₄ as a catalyst. Reaction conditions (80–100°C, K₂CO₃ base, DMF/H₂O solvent) are optimized for regioselectivity. Post-reduction steps may be needed to retain the aminomethyl linker .

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